molecular formula C14H8I4O5 B134246 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid CAS No. 93647-48-4

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

Cat. No. B134246
CAS RN: 93647-48-4
M. Wt: 763.83 g/mol
InChI Key: MORJGZQSVTUXOE-UHFFFAOYSA-N
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Description

The compound "2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid" is a complex organic molecule that appears to be related to a family of compounds with various hydroxy and diiodophenyl groups. These types of compounds are often of interest due to their potential biological activity and their use in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including condensation and reduction processes. For instance, the synthesis of 4-hydroxyphenyl acetic acid involves condensation of phenol with glyoxylic acid, followed by reduction with sodium bisulfite . Although the specific synthesis of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid is not detailed in the provided papers, similar methodologies could potentially be applied, with appropriate modifications to introduce the diiodo functionalities and the specific ether linkage.

Molecular Structure Analysis

The molecular structure of related compounds, such as triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, has been characterized using various spectroscopic techniques and X-ray crystallography . These studies reveal intricate details about the bonding and configuration of the molecules, which could be relevant when analyzing the structure of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid.

Chemical Reactions Analysis

Compounds with hydroxy and acetic acid functionalities can participate in a variety of chemical reactions. For example, acetic acid derivatives can be formed through hydrolytic beta-dicarbonyl cleavage mechanisms, as seen in the Maillard reaction cascade . Additionally, the presence of phenolic groups can lead to reactions such as esterification or the formation of hydrogen bonds, as observed in the crystal structure of (2-methylphenoxy)acetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of iodine atoms and the phenolic and carboxylic acid groups. These groups can affect solubility, acidity, and reactivity. For example, the acidity of phenolic compounds can be determined using colorimetric methods, as seen in the determination of urinary excretion of 5-hydroxyindole-3-acetic acid . The iodine atoms could also confer a higher molecular weight and potentially affect the compound's volatility and interaction with biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study discussed the synthesis of related compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, providing insights into the chemical processes involved in creating complex iodine-containing organic compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (Lai Yi, 2003).
  • Chiral Auxiliary Compounds: Research on Hydroxyphosphinylacetic acid as a chiral auxiliary compound suggests that compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid could be used as chiral derivatizing agents for amines and alcohols (P. Majewska, 2019).

Biological and Pharmaceutical Research

  • Biotransformations: A study on the biotransformations of a similar compound, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, indicated that it could be hydrolyzed using bacterial species, showing potential in biocatalysis and pharmaceutical research (P. Majewska, 2015).
  • Metabolites of Thyroid Hormones: Research on the synthesis of possible metabolites of thyroid hormones like thyroxine and triiodothyronine, which are structurally related to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid, provides insights into the role of such compounds in thyroid hormone metabolism (J. H. Wilkinson, 1956).

Potential Applications in Various Fields

  • Antioxidant Properties: A study on the synthesis of Trihydroxyphenolic Acids indicates that compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid could have strong antioxidant properties and potential medicinal applications (T. Dhammaraj et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties and how it’s handled. Without more information, it’s difficult to provide specific safety and hazard information for this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications and the results of previous studies .

properties

IUPAC Name

2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJGZQSVTUXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

763.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

CAS RN

93647-48-4
Record name 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093647484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-2-(4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOPHENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701CVV6PLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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